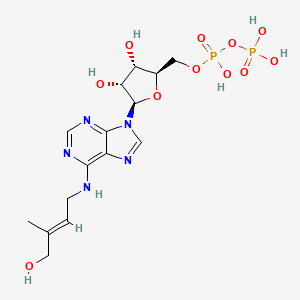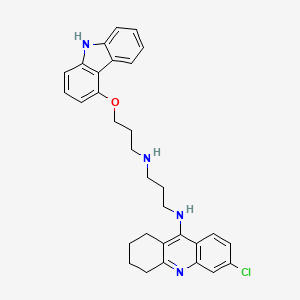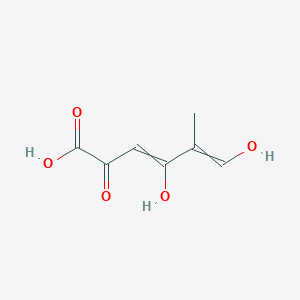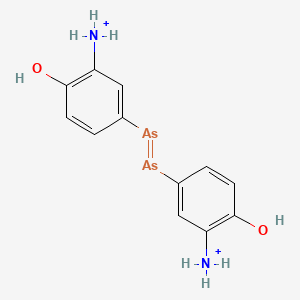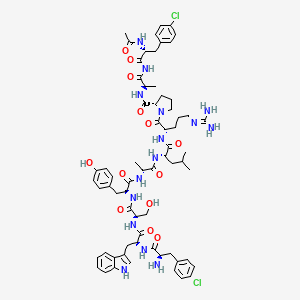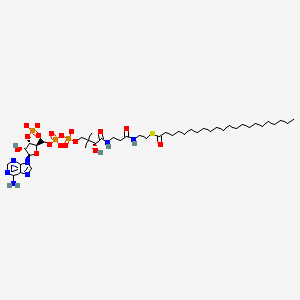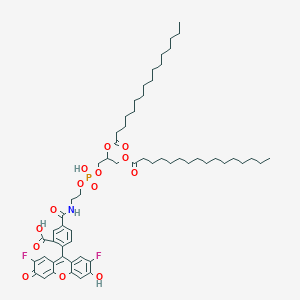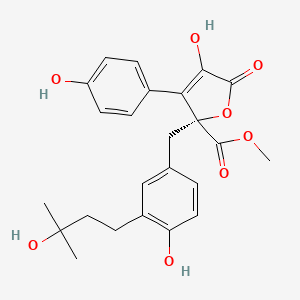
gibberellin A53(2-)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Gibberellin A53(2-) is a dicarboxylic acid anion obtained by deprotonation of both carboxy groups of gibberellin A53. It is a dicarboxylic acid dianion and a gibberellin carboxylic acid anion. It is a conjugate base of a gibberellin A53.
Wissenschaftliche Forschungsanwendungen
Gibberellin-Induced DELLA Recognition and Plant Development
Gibberellin A53(2-) plays a crucial role in plant growth and development by binding to nuclear receptors like GIBBERELLIN INSENSITIVE DWARF1 (GID1), which regulates gene expression through the degradation of DELLA proteins. This process is vital in higher plants for various growth and developmental processes (Murase et al., 2008).
Role in Spinach Photoperiod Response
Gibberellin A53(2-) is significant in the long-day plant spinach. It participates in the plant's response to photoperiod changes, influencing the conversion to other gibberellins like GA97 and GA20, thus affecting plant stature and flowering times (Lee & Zeevaart, 2005).
Gibberellin Receptors and Signaling in Plants
Gibberellin A53(2-) is an integral part of gibberellin signaling in plants. The interaction of gibberellins with receptors like GID1 facilitates various plant growth responses. Understanding this interaction has been crucial in deciphering the molecular mechanisms of plant hormone reception and effector recognition (Ueguchi-Tanaka et al., 2005).
Influence on Plant Morphogenesis
The interaction of gibberellin A53(2-) with gibberellin receptors plays a key role in plant morphogenesis, affecting leaf differentiation, photomorphogenesis, and pollen-tube growth. It's involved in the regulation of genes related to gibberellin biosynthesis and deactivation, thus playing a vital role in the fine-tuning of plant growth and development (Fleet & Sun, 2005).
Eigenschaften
Molekularformel |
C20H26O5-2 |
|---|---|
Molekulargewicht |
346.4 g/mol |
IUPAC-Name |
(1S,2S,3S,4R,8S,9S,12S)-12-hydroxy-4,8-dimethyl-13-methylidenetetracyclo[10.2.1.01,9.03,8]pentadecane-2,4-dicarboxylate |
InChI |
InChI=1S/C20H28O5/c1-11-9-19-10-20(11,25)8-5-12(19)17(2)6-4-7-18(3,16(23)24)14(17)13(19)15(21)22/h12-14,25H,1,4-10H2,2-3H3,(H,21,22)(H,23,24)/p-2/t12-,13+,14-,17-,18+,19-,20-/m0/s1 |
InChI-Schlüssel |
CZEMYYICWZPENF-VOLTXKGXSA-L |
Isomerische SMILES |
C[C@@]12CCC[C@@]([C@H]1[C@@H]([C@]34[C@H]2CC[C@](C3)(C(=C)C4)O)C(=O)[O-])(C)C(=O)[O-] |
Kanonische SMILES |
CC12CCCC(C1C(C34C2CCC(C3)(C(=C)C4)O)C(=O)[O-])(C)C(=O)[O-] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





